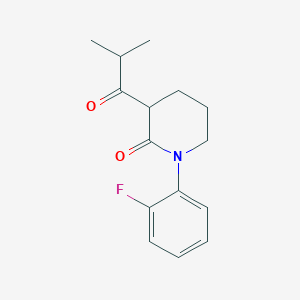

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Beschreibung

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a piperidin-2-one derivative featuring a 2-fluorophenyl substituent at position 1 and a 2-methylpropanoyl (isobutyryl) group at position 2. The piperidin-2-one core, a six-membered lactam ring, provides structural rigidity, while the fluorine atom in the ortho position of the phenyl ring introduces steric and electronic effects.

Eigenschaften

Molekularformel |

C15H18FNO2 |

|---|---|

Molekulargewicht |

263.31 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one |

InChI |

InChI=1S/C15H18FNO2/c1-10(2)14(18)11-6-5-9-17(15(11)19)13-8-4-3-7-12(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3 |

InChI-Schlüssel |

HKRVMIRLWSDIJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)C1CCCN(C1=O)C2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2-methylpropanoyl chloride.

Formation of Intermediate: The reaction between 2-fluoroaniline and 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, leads to the formation of an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the piperidinone ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the piperidinone ring can modulate its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substitution

- (2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidinyl)propen-1-one (CAS 105919-40-2): This compound shares a fluorophenyl group and a piperidine-derived scaffold but differs in substitution patterns. The fluorine is para-substituted, and the propenone moiety replaces the isobutyryl group. The propenone group introduces conjugation, which may influence electronic properties and reactivity .

- 1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS 2060020-77-9): Replacing fluorine with chlorine at the ortho position increases steric bulk and polarizability. Chlorine’s stronger electron-withdrawing effect could reduce the aromatic ring’s electron density, impacting π-π stacking interactions. This substitution may also affect metabolic stability, as chlorine is less prone to oxidative metabolism than fluorine .

Core Modifications: Piperidin-2-one vs. Other Heterocycles

- 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)propen-1-one: A chalcone derivative with a 2-fluorophenyl group but lacking the piperidin-2-one core. The propenone linker allows for extended conjugation, enhancing UV absorption properties. Unlike the target compound, this structure’s open-chain conformation may reduce rigidity, affecting binding to rigid enzyme active sites. Reported antitumor activity suggests fluorophenyl chalcones are viable leads, though pharmacokinetic profiles differ significantly .

- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one: This compound retains a piperidine core but substitutes the lactam oxygen with a ketone (piperidine-4-one) and adds bulky trimethoxyphenyl groups. The chloroacetyl group introduces electrophilic reactivity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols).

Functional Group Variations

- 1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine: A biphenyl-substituted piperidine with a para-fluorine. However, the absence of the lactam ring reduces hydrogen-bonding capacity compared to the target compound’s piperidin-2-one core .

Research Findings and Implications

- Para-substituted analogs (e.g., ) lack this steric effect but may exhibit improved solubility .

- Metabolic Stability : Fluorine’s resistance to oxidation compared to chlorine or hydrogen suggests the target compound may have superior pharmacokinetic properties over its chloro-substituted analog .

Biologische Aktivität

1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic compound characterized by its unique structural features, including a piperidine ring and various functional groups. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is with a molecular weight of approximately 273.31 g/mol. The presence of a fluorine atom on the phenyl ring and a piperidinone structure contributes to its reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in neurological processes. The specific mechanism of action for 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one likely involves modulation of receptor activity, particularly in neurotransmitter systems.

Potential Biological Targets

- Neurotransmitter Receptors : The compound may exhibit affinities for receptors such as dopamine and serotonin receptors, which are critical in regulating mood and behavior.

- Enzymatic Activity : Initial studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Biological Activity Data

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one.

| Study | Target | IC50 (µM) | Comments |

|---|---|---|---|

| Study 1 | GSK3 | 12 | Modest activity against recombinant enzyme. |

| Study 2 | T. brucei | 0.26 | Potent inhibitor in vitro; suggests alternative molecular targets. |

| Study 3 | MRC-5 cells | >200 | High selectivity over mammalian cells. |

Case Studies

- In Vitro Studies on Trypanosoma brucei : In a study evaluating the efficacy against T. brucei, the compound demonstrated an EC50 value of 260 nM, indicating significant potency in inhibiting parasite growth while maintaining selectivity over mammalian cells .

- Pharmacokinetic Profiles : Pharmacokinetic studies revealed that the compound exhibited poor exposure in standard mouse models but showed promising results in genetically modified mice lacking specific metabolic pathways, suggesting potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.